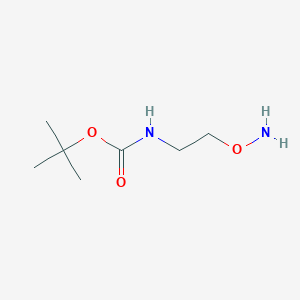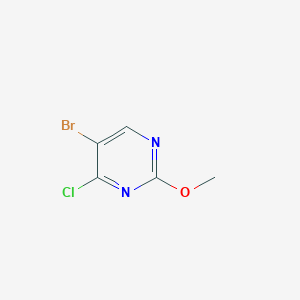
2,7-Dibromotriphenylene
説明
2,7-Dibromotriphenylene is a chemical compound with the CAS number 888041-37-0 . It has a molecular weight of 386.09 . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of 2,7-Dibromotriphenylene involves a process known as On-Surface Stepwise Dehalogenative Homocoupling . This process occurs on an Au(111) surface . The length and morphology of the carbon-carbon coupling chain are adjusted by stepwise thermal excitation .Molecular Structure Analysis
The molecular formula of 2,7-Dibromotriphenylene is C18H10Br2 . This indicates that the molecule consists of 18 carbon atoms, 10 hydrogen atoms, and 2 bromine atoms .Chemical Reactions Analysis
The chemical reactions involving 2,7-Dibromotriphenylene primarily involve dehalogenative homocoupling . This process occurs on an Au(111) surface and results in the formation of oligomer and long straight chains .Physical And Chemical Properties Analysis
2,7-Dibromotriphenylene is a solid at room temperature . It has a molecular weight of 386.09 . The compound is highly stable and does not react with water or air.科学的研究の応用
Application 1: On-Surface Stepwise Dehalogenative Homocoupling
- Summary of the Application : The dehalogenative homocoupling of 2,7-Dibromotriphenylene molecules on Au (111) surface has been investigated at a single molecular level . This process involves the removal of halogen atoms from the molecules and the formation of carbon-carbon bonds between them .
- Methods of Application or Experimental Procedures : The experiment was conducted using scanning tunneling microscopy (STM) and density functional theory (DFT) calculations . The length and morphology of the carbon-carbon coupling chain were adjusted by stepwise thermal excitation . Gradual annealing of the sample at 323 K and 353 K promoted the dehalogenative homocoupling, resulting in the formation of oligomer and long straight chains that branch out or form combs .
- Results or Outcomes : The results showed that Br-H bonds between straight chains play a stabilizing role in the zipper structure . During further annealing to a maximum of 453K, both dehalogenative homocoupling and cross-coupling occur between the chains . The number of monomers in the molecular chains formed at 453K is 16-20, accounting for the largest proportion .
Safety And Hazards
特性
IUPAC Name |
2,7-dibromotriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2/c19-11-5-7-15-16-8-6-12(20)10-18(16)14-4-2-1-3-13(14)17(15)9-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGPBYGXGRDFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583088 | |
| Record name | 2,7-Dibromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromotriphenylene | |
CAS RN |
888041-37-0 | |
| Record name | 2,7-Dibromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromotriphenylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)
![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)